molecular formula C16H16ClNO3S B2657882 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine CAS No. 954071-97-7

4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine

Cat. No. B2657882
CAS RN: 954071-97-7
M. Wt: 337.82
InChI Key: CIVVOVICHKLWSK-UHFFFAOYSA-N
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Description

The compound “4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a sulfonyl group attached to a chlorophenyl group . Sulfonyl groups are often used in medicinal chemistry due to their ability to increase the water solubility of compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholine ring provides a polar, basic center to the molecule, while the sulfonyl group is a strong polar group that can participate in hydrogen bonding .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing sulfonyl groups are known to undergo a variety of reactions. For example, they can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, the presence of a sulfonyl group can increase the water solubility of a compound, while the presence of aromatic rings can increase its lipophilicity .

Scientific Research Applications

Synthesis and Antiviral Activity

Derivatives similar to 4-((3-Chlorophenyl)sulfonyl)-2-phenylmorpholine, such as sulfonamide derivatives, have been synthesized and evaluated for their antiviral activities. For instance, sulfonamide derivatives have shown certain activities against tobacco mosaic virus, indicating the potential for these compounds in antiviral research and applications (Chen et al., 2010).

Catalytic Applications

Compounds featuring sulfone and sulfonamide groups have been explored for their catalytic abilities, particularly in cross-coupling reactions. A study on palladium catalysts with sulfonate-functionalized N-heterocyclic carbene ligands demonstrated their efficacy in Suzuki−Miyaura cross-coupling reactions in water, showcasing the utility of sulfone derivatives in green chemistry and catalysis (Godoy et al., 2011).

Membrane Technology

Sulfonated polymers, including those with phenyl sulfone groups, have been developed for proton exchange membranes in fuel cells. These materials combine excellent proton conductivity with good mechanical stability, highlighting their importance in sustainable energy technologies (Bae et al., 2009).

Drug Synthesis and Evaluation

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant biological activity against various pathogens. This suggests the relevance of sulfone and sulfonamide groups in the development of new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Environmental Applications

Studies on the competitive sorption affinity of various sulfonamides and antibiotics towards functionalized biochar for water and wastewater treatment underline the environmental relevance of these compounds. Such research indicates the potential for sulfone derivatives in enhancing the efficiency of water purification systems (Ahmed et al., 2017).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-(3-chlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c17-14-7-4-8-15(11-14)22(19,20)18-9-10-21-16(12-18)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVOVICHKLWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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